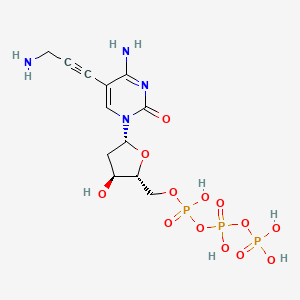

ap-dCTP

描述

BenchChem offers high-quality ap-dCTP suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ap-dCTP including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

[[(2R,3S,5R)-5-[4-amino-5-(3-aminoprop-1-ynyl)-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N4O13P3/c13-3-1-2-7-5-16(12(18)15-11(7)14)10-4-8(17)9(27-10)6-26-31(22,23)29-32(24,25)28-30(19,20)21/h5,8-10,17H,3-4,6,13H2,(H,22,23)(H,24,25)(H2,14,15,18)(H2,19,20,21)/t8-,9+,10+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVTQIVFSMGDIPF-IVZWLZJFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=NC2=O)N)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N4O13P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201144677 | |

| Record name | 5-(3-Amino-1-propyn-1-yl)-2′-deoxycytidine 5′-(tetrahydrogen triphosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201144677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115899-39-3 | |

| Record name | 5-(3-Amino-1-propyn-1-yl)-2′-deoxycytidine 5′-(tetrahydrogen triphosphate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115899-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Amino-1-propyn-1-yl)-2′-deoxycytidine 5′-(tetrahydrogen triphosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201144677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

ap-dCTP: The High-Fidelity Scaffold for DNA Functionalization

The following technical guide details the properties, incorporation mechanisms, and application workflows for ap-dCTP (5-Amino-propargyl-dCTP), a critical reagent in high-fidelity DNA labeling and functionalization.

Technical Monograph & Application Guide

Executive Summary & Chemical Identity

ap-dCTP (5-Amino-propargyl-2'-deoxycytidine-5'-triphosphate) is a modified nucleoside triphosphate widely used in molecular biology to introduce a reactive primary amine handle into DNA sequences.[1] Unlike bulky dye-labeled nucleotides (e.g., Cy5-dCTP) which often stall DNA polymerases, ap-dCTP features a compact, rigid linker that ensures high enzymatic incorporation efficiency.

This nucleotide serves as the foundation for the "Two-Step Labeling" strategy:

-

Enzymatic Incorporation: The polymerase incorporates the small ap-dCTP into the DNA backbone.[2]

-

Chemical Conjugation: The reactive amine groups on the synthesized DNA are chemically coupled to NHS-ester activated probes (fluorophores, biotin, redox labels) in a secondary step.

Chemical Structure & Properties

| Property | Specification |

| IUPAC Name | 5-(3-amino-1-propynyl)-2'-deoxycytidine-5'-triphosphate |

| Abbreviation | ap-dCTP (or 5-PA-dCTP) |

| Modification Site | C5 position of the Cytosine base |

| Linker Type | Propargyl ( |

| Reactive Group | Primary Amine ( |

| Molecular Weight | ~520.2 g/mol (Free acid) |

| Solubility | Water, TE Buffer (pH 7.[3]5) |

| Purity Requirement |

Mechanistic Insight: The "Rigid Linker" Hypothesis

The superior performance of ap-dCTP compared to other amino-modified nucleotides (like amino-allyl dCTP) stems from the C5-propynyl linker .

Structural Compatibility with Polymerases

DNA polymerases (e.g., Taq, Vent, Klenow) interact intimately with the minor groove of the DNA helix. Modifications at the Watson-Crick face (N3, O2) abolish base pairing.

-

The C5 Solution: The C5 position of cytosine projects into the major groove , away from the polymerase's steric checkpoints.

-

Rigidity Matters: The triple bond of the propynyl group creates a rigid, linear spacer. This projects the reactive amine group ~3-4 Å away from the helix, preventing it from folding back and interfering with base stacking or the polymerase active site. This results in incorporation rates near-identical to natural dCTP .

Signaling Pathway: The Two-Step Workflow

The following diagram illustrates the logical flow from synthesis to functionalization, highlighting the decoupling of enzymatic and chemical steps.

Caption: Workflow decoupling enzymatic synthesis from chemical labeling to maximize yield and fidelity.

Experimental Protocols

Protocol A: PCR Incorporation

Objective: Amplify a 500bp target sequence with ~5-10% amine substitution density.

Reagents:

-

Taq DNA Polymerase (standard 5 U/µL).

-

10x PCR Buffer (Mg2+ free).

-

MgCl2 (25 mM).

-

dNTP Mix A: 5 mM dATP, dGTP, dTTP.

-

dCTP Mix B: 2.5 mM natural dCTP + 2.5 mM ap-dCTP (1:1 ratio).

Procedure:

-

Assemble Reaction (50 µL):

-

Template DNA: 10–50 ng.

-

10x Buffer: 5 µL.

-

MgCl2: 3.0 mM (Note: Modified nucleotides often chelate Mg2+; slightly higher concentration than standard 1.5 mM is recommended).

-

dNTP Mix A: 0.2 mM final.

-

dCTP Mix B: 0.2 mM final (Effective 0.1 mM ap-dCTP).

-

Primers: 0.5 µM each.

-

Taq Polymerase: 1.0 µL (2.5 units).

-

-

Cycling:

-

95°C for 3 min.

-

30 Cycles: [95°C 30s | 55°C 30s | 72°C 45s].

-

72°C for 5 min.

-

-

Validation: Run 5 µL on a 1.5% agarose gel. The band should migrate slightly slower than unmodified DNA due to the added mass and drag of the propargylamino groups.

Protocol B: Post-PCR Conjugation (The "Critical Clean")

Failure Point Warning: The most common cause of labeling failure is the presence of Tris or Ammonium ions from the PCR buffer, which compete with the DNA amine for the NHS-ester.

Procedure:

-

Purification: Purify the PCR product using a silica spin column (e.g., Qiagen MinElute).

-

Crucial Modification: Perform the final elution in Water or 0.1 M NaHCO3 (pH 8.5) . Do NOT elute in TE or EB buffer (which contains Tris).

-

-

Labeling Reaction:

-

DNA: 1 µg in 20 µL NaHCO3 (pH 8.5).

-

Label: Add 5 µL of NHS-Ester probe (e.g., Cy5-NHS, Biotin-NHS) dissolved in anhydrous DMSO (10 mg/mL).

-

Incubate: 1 hour at Room Temperature in the dark.

-

-

Final Cleanup: Remove unreacted dye using a Gel Filtration Column (e.g., Sephadex G-25) or ethanol precipitation.

Applications in Drug Development & Research

Electrochemical DNA Sensors (E-DNA)

ap-dCTP is instrumental in developing reagentless electrochemical sensors.

-

Method: Incorporate ap-dCTP into a specific aptamer sequence.

-

Conjugation: React the amine-modified aptamer with Ferrocene-NHS or Methylene Blue-NHS .

-

Mechanism: Upon target binding, the aptamer folds, bringing the redox label closer to the electrode surface, generating a measurable current change.

Microarray & FISH Probes

Direct enzymatic incorporation of bulky fluorophores (like Cy3/Cy5) often results in premature termination and low yields (the "dye-terminator" effect).

-

Advantage: Using ap-dCTP allows for the synthesis of full-length probes first, followed by quantitative chemical labeling. This ensures uniform labeling density and high hybridization specificity.

SELEX (Aptamer Selection)

In SELEX, ap-dCTP is used to introduce chemical diversity. The amine group allows for the attachment of "warheads" or hydrophobic moieties that enhance the aptamer's binding affinity to protein targets, expanding the chemical space beyond natural DNA.

Troubleshooting & Quality Control

| Symptom | Probable Cause | Corrective Action |

| No PCR Product | Mg2+ depletion by ap-dCTP | Increase MgCl2 concentration in 0.5 mM increments. |

| Smearing on Gel | Polymerase stalling / Over-modification | Reduce ap-dCTP:dCTP ratio to 1:3 or 1:5. |

| Low Labeling Efficiency | Buffer interference (Tris/Ammonium) | Ensure wash steps in purification are thorough; elute in NaHCO3. |

| Precipitate in Labeling | NHS-ester hydrolysis | Use fresh anhydrous DMSO; avoid water in the dye stock. |

References

-

Tasara, T., et al. (2003). "Incorporation of reporter molecule-labeled nucleotides by DNA polymerases. I. Chemical synthesis of various reporter group-labeled 2'-deoxyribonucleoside-5'-triphosphates." Nucleic Acids Research, 31(10), 2636–2646.

-

Gierlich, J., & Burley, G. A. (2012). "The chemistry of modified oligonucleotides as tools for structural biology." Chemistry – A European Journal, 18(3), 728–762.

-

Hicke, B. J., et al. (1996). "Tenascin-C aptamers are generated using tumor cells and purified protein." Journal of Biological Chemistry, 271(47), 29924-29929. (Demonstrates use of modified nucleotides in SELEX).

-

Jena Bioscience. "Amino-modified Nucleotides: 5-Propargylamino-dCTP." Technical Datasheet.

Sources

Title: A Researcher's Guide to ap-dCTP: Understanding the Molecular Weight Difference and Its Implications for Advanced DNA Labeling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of molecular biology and diagnostics, the precise modification of nucleic acids is paramount for sensitive and specific detection. While standard 2'-deoxycytidine-5'-triphosphate (dCTP) is a fundamental building block of DNA, its modified counterpart, 5-propargylamino-2'-deoxycytidine-5'-triphosphate (ap-dCTP), offers a gateway to advanced, high-efficiency labeling strategies. This guide provides an in-depth analysis of the structural and molecular weight differences between these two critical nucleotides. We will explore the chemical basis for the mass variance, its practical implications, and the causality behind leveraging ap-dCTP in sophisticated, two-step labeling workflows that utilize bioorthogonal click chemistry. This document serves as a technical resource for researchers aiming to harness the power of modified nucleotides for applications ranging from fluorescence in situ hybridization (FISH) to next-generation sequencing.

Fundamental Comparison: dCTP vs. ap-dCTP

At their core, both dCTP and ap-dCTP are substrates for DNA polymerases, enabling their incorporation into a growing DNA strand during enzymatic synthesis.[1] However, a critical chemical modification distinguishes them, leading to a significant difference in their molecular properties and experimental utility.

The Standard Building Block: 2'-Deoxycytidine-5'-Triphosphate (dCTP)

Standard dCTP is one of the four essential deoxynucleoside triphosphates (dNTPs) required for DNA replication and repair.[1] Its structure consists of three components: a pyrimidine cytosine base, a deoxyribose sugar, and a triphosphate group attached to the 5' carbon of the sugar.[1][2] During DNA synthesis, DNA polymerase catalyzes the formation of a phosphodiester bond, incorporating the dCMP moiety into the new DNA strand and releasing a pyrophosphate molecule.[3]

The Modified Nucleotide: 5-Propargylamino-2'-deoxycytidine-5'-triphosphate (ap-dCTP)

ap-dCTP is a modified version of dCTP, specifically engineered for downstream applications. The modification consists of a propargylamino group (-NH-CH₂-C≡CH) attached to the 5th carbon of the cytosine base.[4][5] This addition is strategically significant for two reasons:

-

Minimal Steric Hindrance: The modification is small enough that most DNA polymerases can efficiently incorporate ap-dCTP into a DNA strand as a substitute for natural dCTP.[6]

-

Bioorthogonal Handle: It introduces a terminal alkyne group. This alkyne is a bioorthogonal functional group, meaning it does not react with biological molecules within a living system, but it can be specifically targeted for a chemical reaction—in this case, "click chemistry".[7]

Quantitative Comparison: Molecular Properties

The addition of the propargylamino group directly results in a quantifiable increase in molecular weight. This difference is critical for understanding the properties of the resulting modified DNA.

| Property | Standard dCTP | ap-dCTP (5-Propargylamino-dCTP) | Molecular Weight Difference |

| Chemical Formula | C₉H₁₆N₃O₁₃P₃[2][3][8] | C₁₂H₁₉N₄O₁₃P₃ (free acid)[6][9][10] | + C₃H₃N |

| Molecular Weight | 467.16 g/mol [8][11] | 520.22 g/mol (free acid)[6][7][9][10] | + 53.06 g/mol |

The Rationale: Why Choose ap-dCTP for DNA Labeling?

The decision to use ap-dCTP is rooted in the limitations of traditional DNA labeling methods and the elegance of a two-step bioorthogonal approach.

The Challenge with Direct Labeling: Traditionally, DNA is labeled by directly incorporating nucleotides that are already conjugated to a large reporter molecule, such as a fluorophore (e.g., Cy3-dUTP). However, these bulky adducts can significantly reduce the efficiency of enzymatic incorporation by DNA polymerase due to steric hindrance. This often results in lower labeling density, incomplete probe synthesis, and inconsistent experimental outcomes.

The ap-dCTP Solution: A Two-Step Labeling Strategy: ap-dCTP circumvents this problem by decoupling the DNA synthesis from the labeling reaction.[4][5][12]

-

Step 1: Efficient Incorporation: The small, minimally disruptive propargylamino group allows for the efficient, high-density incorporation of ap-dCTP into the DNA backbone during PCR, nick translation, or reverse transcription.[4][12]

-

Step 2: High-Efficiency Labeling: The resulting "alkyne-modified" DNA is then subjected to a highly efficient and specific secondary reaction. Using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a form of click chemistry, an azide-modified reporter molecule (fluorophore, biotin, etc.) is "clicked" onto the alkyne handles along the DNA strand.[7] This reaction is rapid, specific, and occurs under mild, aqueous conditions, preserving the integrity of the DNA.

This two-step method ensures a consistently high degree of labeling that is independent of the reporter molecule's size, providing superior sensitivity and reliability in downstream applications.[4][5]

Experimental Workflow: Two-Step DNA Labeling with ap-dCTP

This section provides a generalized, self-validating protocol for generating and labeling DNA probes using ap-dCTP.

Workflow Visualization

Sources

- 1. dCTP: Role, Applications, and Importance in DNA Synthesis [baseclick.eu]

- 2. What Is dCTP? Definition & Use Cases [excedr.com]

- 3. Deoxycytidine triphosphate - Wikipedia [en.wikipedia.org]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. 5-Propargylamino-dCTP - Solution, Modified dCTPs - Jena Bioscience [jenabioscience.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. dCTP | C9H16N3O13P3 | CID 65091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cellco.com.br [cellco.com.br]

- 10. 5-Propargylamino-dCTP - Solution, Amine-modified Nucleotides for DNA Labeling - Jena Bioscience [jenabioscience.com]

- 11. Deoxycytidine triphosphate | DNA/RNA Synthesis | TargetMol [targetmol.com]

- 12. Aminopropargyl dCTP [5-Propargylamino-2'-deoxycytidine-5'-triphosphate] | AAT Bioquest [aatbio.com]

Biological Stability and Enzymatic Processing of Amino-Modified dCTP Analogs

Executive Summary

This technical guide provides a comprehensive analysis of the biological stability of C5-amino-modified deoxycytidine triphosphates (e.g., 5-aminoallyl-dCTP, 5-propargylamino-dCTP). While these analogs are robust substrates for DNA polymerases in vitro, their stability in biological matrices (serum, cell lysates) is governed by distinct enzymatic pathways.

Key Technical Insight: The C5-position modification confers a "protective steric shield" against deamination (conversion to uracil derivatives) but offers no protection against phosphatase-mediated hydrolysis . Consequently, while the nucleobase identity is preserved longer than natural dCTP, the triphosphate energy payload remains equally vulnerable to degradation.

Part 1: Chemical Architecture & Stability Mechanisms

Structural Determinants of Stability

The stability of amino-modified dCTP is dictated by two functional domains:

-

The Triphosphate Tail (Alpha, Beta, Gamma): Structurally identical to natural dNTPs. This region is the primary target for serum phosphatases and ectonucleotidases (e.g., CD39/CD73).

-

The Nucleobase (C5-Modified Cytosine): The amino-linker (allyl or propargyl) projects into the major groove of DNA upon incorporation. In the free nucleotide state, this bulky group sterically hinders the active sites of catabolic enzymes like dCMP deaminase (DCTD) .

Enzymatic Degradation Pathways

The biological half-life is defined by two competing degradation routes:

-

Route A: Dephosphorylation (Dominant in Serum/Lysate)

-

Route B: Deamination (Suppressed by Modification)

-

Pathway:dCMP-amino → dUMP-amino

-

Kinetics: Significantly slower than natural dCMP. The C5-substituent clashes with the conserved tyrosine/phenylalanine residues in the active site of dCMP deaminase, which normally stabilize the transition state for natural cytosine.

Visualization of Degradation Logic

Figure 1: Differential degradation pathways.[3] Note the blockade of the deamination pathway due to C5-steric hindrance.

Part 2: Enzymatic Interaction Profiling

The utility of amino-modified dCTP depends on its acceptance by anabolic enzymes (polymerases) versus catabolic ones.

| Enzyme Class | Representative Enzyme | Interaction with Amino-dCTP | Kinetic Outcome |

| Polymerase (Family A) | Taq DNA Polymerase | High Acceptance | |

| Polymerase (Family B) | Vent (exo-), Pfu | High Acceptance | Excellent incorporation; widely used for labeling. |

| Phosphatase | Alkaline Phosphatase (CIP/SAP) | High Susceptibility | Rapid hydrolysis of phosphates; modification offers no protection. |

| Deaminase | dCMP Deaminase (DCTD) | Low Affinity | |

| Exonuclease | Snake Venom PDE | Moderate Resistance | Once incorporated into DNA, C5-amino groups can retard exonucleolytic digestion. |

Part 3: Experimental Protocols for Stability Assessment

Protocol 1: Serum Stability Profiling (Time-Course)

Objective: Determine the functional half-life of amino-modified dCTP in mammalian serum.

Reagents:

-

Human Serum (AB male, heat-inactivated optionally, though active is better for stress testing).

-

10 mM 5-Aminoallyl-dCTP stock (in 10 mM Tris, pH 7.5).

-

Quenching Solution: 100% Methanol (ice cold) or 10% Trichloroacetic acid (TCA).

Workflow:

-

Preparation: Dilute 5-Aminoallyl-dCTP to a final concentration of 100 µM in 100% Serum.

-

Incubation: Incubate at 37°C.

-

Sampling: At

minutes, remove 50 µL aliquots. -

Quenching: Immediately add aliquot to 150 µL ice-cold Methanol. Vortex vigorously for 10s.

-

Extraction: Incubate on ice for 20 min to precipitate proteins. Centrifuge at 14,000 x g for 15 min at 4°C.

-

Analysis: Collect supernatant for HPLC analysis (see Protocol 2).

Protocol 2: Ion-Pair RP-HPLC for Degradation Quantitation

Objective: Separate dCTP (triphosphate) from degradation products (dCDP, dCMP, Nucleoside). Standard C18 is insufficient for retaining triphosphates; ion-pairing is mandatory.

System Setup:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 5 µm, 4.6 x 150 mm.

-

Mobile Phase A: 10 mM Tetrabutylammonium hydroxide (TBA), 10 mM Phosphate buffer, pH 7.0.

-

Mobile Phase B: Acetonitrile (ACN).

-

Detection: UV at 240 nm (optimal for Aminoallyl-dC) or 270 nm (standard cytosine).

Gradient:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 5% | Load/Equilibrate |

| 15.0 | 35% | Elution of dC -> dCMP -> dCDP -> dCTP |

| 20.0 | 60% | Wash |

| 25.0 | 5% | Re-equilibration |

Data Interpretation:

Calculate the % Remaining using the Area Under Curve (AUC):

Protocol Visualization

Figure 2: Step-by-step workflow for determining biological stability half-life.

Part 4: Comparative Stability Data

The following data summarizes the stability profile of Aminoallyl-dCTP compared to natural dCTP.

| Parameter | Natural dCTP | 5-Aminoallyl-dCTP | Notes |

| Thermal Stability (95°C) | Hydrolysis of triphosphate is rate-limiting; modification has negligible effect. | ||

| Serum Stability (37°C) | Rapid dephosphorylation by serum phosphatases. | ||

| Lysate Stability (HeLa) | High degradation | High degradation | Requires phosphatase inhibitors (e.g., Sodium Orthovanadate) for stability. |

| Deamination Rate | Moderate | Very Low | C5-amino group blocks DCTD enzyme access. |

| pH Stability (Acidic) | Unstable (depurination) | Stable | Cytosine is generally more stable than purines, but linker is robust. |

References

-

Enzymatic Incorporation of Amino-Modified dNTPs

- Title: Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosph

- Source: MDPI (Molecules).

-

URL:[Link]

-

HPLC Methods for dNTP Analysis

- Title: Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples.

- Source: Nucleic Acids Research (PubMed).

-

URL:[Link]

-

Deaminase Substrate Specificity

-

General dNTP Stability in Serum

-

Product Data & Storage (Grounding)

-

Title: 5-Aminoallyl-dUTP (AA-dUTP) Product Sheet.[6]

- Source: Biotium.

-

Sources

- 1. rcsb.org [rcsb.org]

- 2. Structural basis of substrate specificity in human cytidine deaminase family APOBEC3s - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Studies on polynucleotides. III. Enzymic degradation; substrate specificity and properties of snake venom phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DNA topology influences molecular machine lifetime in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biotium.com [biotium.com]

Mechanism of ap-dCTP Incorporation by DNA Polymerases: Translesion Synthesis and Synthetic Labeling Paradigms

Executive Summary

In the fields of genomic stability and synthetic biology, the term "ap-dCTP incorporation" represents two distinct, highly technical paradigms.

-

Translesion Synthesis (TLS): The incorporation of a deoxycytidine triphosphate opposite an apurinic/apyrimidinic (AP) site (AP:dCTP) by specialized Y-family DNA polymerases, primarily REV1.

-

Synthetic Labeling: The enzymatic incorporation of the unnatural nucleotide analog 5-(3-amino-1-propynyl)-dCTP (AP-dCTP) by replicative or thermostable polymerases for downstream fluorophore conjugation.

This whitepaper dissects the structural causality, kinetic profiling, and experimental workflows governing both mechanisms. By understanding how polymerases accommodate damaged templates or bulky nucleotide analogs, drug development professionals and molecular biologists can better engineer targeted chemotherapies and high-fidelity diagnostic assays.

PART I: Translesion Synthesis and the AP:dCTP Mechanism

The Abasic Site Challenge and the "C-Rule"

Spontaneous depurination and base excision repair (BER) intermediates frequently leave behind apurinic/apyrimidinic (AP) sites. Because these lesions lack hydrogen-bonding capabilities, high-fidelity replicative polymerases (Pol ε, Pol δ) stall at the lesion, risking replication fork collapse[1].

To bypass this, cells utilize Y-family polymerases. While many polymerases default to the "A-rule" (inserting dATP opposite a blank lesion), the human and yeast REV1 polymerase operates strictly as a deoxycytidyl transferase, preferentially inserting dCTP opposite AP sites (the "C-rule")[2],[1].

Structural Causality: The Protein-Template Mechanism

The incorporation of dCTP opposite an AP site by REV1 is not driven by Watson-Crick base pairing. Instead, REV1 utilizes a highly conserved protein-template mechanism :

-

Template Eviction: Upon encountering an AP site (or a bulky guanine adduct), REV1 physically evicts the damaged template backbone out of the active site into an extrahelical void[3].

-

Arginine Surrogate: An arginine residue within the REV1 active site (Arg324 in yeast, or its human homolog) swings into the void.

-

Hydrogen Bonding: This arginine acts as a surrogate template, forming two precise hydrogen bonds with the Watson-Crick edge of the incoming dCTP[4].

Because the arginine sidechain is sterically optimized exclusively for dCTP, REV1 exhibits profound specificity for deoxycytidine, regardless of the lesion type[2]. Following AP:dCTP incorporation, the extender polymerase Pol ζ (composed of REV3L and MAD2L2) is recruited to continue synthesis[1].

Fig 1: Stepwise mechanism of AP:dCTP incorporation by REV1 via a protein-template mechanism.

Kinetic Profiling of Y-Family Polymerases

To quantify the efficiency of AP:dCTP incorporation, steady-state and pre-steady-state kinetics are utilized. The catalytic efficiency (

Table 1: Kinetic Parameters for dCTP Incorporation Opposite AP Sites

| Polymerase | Lesion Type | Incoming dNTP | Efficiency ( | ||

| Human REV1 | AP Site | dCTP | 0.073 | 0.33 | 0.2200 |

| Human Pol η | Bulky AP (dGAP) | dCTP | 8.1 | 287.0 | 0.0280 |

| Human Pol κ | Bulky AP (dGAP) | dCTP | N/A | N/A | 0.0065 |

| Human Pol ι | Bulky AP (dGAP) | dCTP | N/A | N/A | 0.0002 |

Data synthesized from single-turnover and steady-state kinetic assays of human Y-family polymerases[5],[6],[7]. REV1 demonstrates superior efficiency (low

PART II: The Synthetic Biology Paradigm (AP-dCTP Analog)

Structural Causality of C5-Modifications

In synthetic biology, AP-dCTP refers to 5-(3-amino-1-propynyl)-2'-deoxycytidine-5'-triphosphate , a modified nucleotide used as a precursor for generating fluorophore-labeled DNA[8].

The causality behind choosing the C5 position of the pyrimidine ring for the 3-aminopropynyl linker is strictly structural. In B-form DNA, the C5 position projects directly into the major groove . By attaching the rigid alkyne linker here, the modification avoids steric clashes with the polymerase active site, which primarily scans the minor groove for correct Watson-Crick geometry[8].

Polymerase Accommodation

Thermostable polymerases lacking 3'→5' exonuclease activity, such as Vent(exo-) or Taq, readily incorporate AP-dCTP. The rigid propynyl group acts as a spacer, keeping the reactive primary amine distant from the catalytic magnesium ions, ensuring that the

PART III: Self-Validating Experimental Protocols

To ensure rigorous reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls that isolate specific kinetic and chemical variables.

Protocol A: Single-Turnover Kinetics for AP:dCTP Bypass

Purpose: To measure the true chemical rate (

Self-Validation Mechanism: By maintaining Enzyme concentrations vastly higher than DNA concentrations (

-

Substrate Preparation: Anneal a 5'-[32P]-labeled primer to a template containing a synthetic tetrahydrofuran (THF) AP site analog at the +1 position.

-

Pre-incubation: Mix 130 nM purified human REV1 with 20 nM of the labeled DNA duplex in reaction buffer (50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 2 mM DTT). Incubate at 37°C for 5 minutes to allow complex formation.

-

Reaction Initiation: Rapidly mix the pre-incubated complex with varying concentrations of dCTP (e.g., 10 µM to 1000 µM) using a rapid quench-flow system.

-

Quenching: Quench the reactions at specific millisecond-to-second time intervals using 0.37 M EDTA to instantly chelate Mg2+ and halt catalysis.

-

Quantification: Resolve products on a 15% denaturing polyacrylamide gel. Quantify the extended primer fraction via autoradiography.

-

Data Fitting: Plot product formation versus time to extract

. Fit

Fig 2: Single-turnover kinetic workflow for measuring AP:dCTP incorporation efficiency.

Protocol B: Enzymatic Incorporation of AP-dCTP (Fluorophore Precursor)

Purpose: To synthesize amine-modified DNA for downstream NHS-ester fluorophore conjugation[8].

Self-Validation Mechanism: A parallel reaction using natural dCTP is run. Post-reaction, the DNA is subjected to mass spectrometry or a gel-shift assay to confirm the mass addition of the alkyne linker, validating that the polymerase successfully incorporated the bulky analog rather than stalling.

-

Reaction Setup: In a 50 µL volume, combine 1X ThermoPol buffer, 0.2 mM dATP, dGTP, dTTP, and 0.2 mM AP-dCTP (5-(3-amino-1-propynyl)-dCTP).

-

Template Addition: Add 100 ng of target template DNA and 0.5 µM of forward and reverse primers.

-

Polymerase Addition: Add 2 units of Vent(exo-) DNA polymerase. Causality: The exo- mutant is required to prevent the 3'→5' exonuclease domain from excising the unnatural AP-dCTP analog upon sensing minor structural distortions[8].

-

Thermal Cycling: Perform standard PCR (95°C for 30s, 55°C for 30s, 72°C for 1 min/kb) for 30 cycles.

-

Purification & Conjugation: Purify the amplicons using a standard silica spin column to remove unreacted AP-dCTP. The primary amines on the incorporated AP-dCTP residues can now be reacted with amine-reactive dyes (e.g., Cy3-NHS ester) in a sodium bicarbonate buffer (pH 8.5).

References

1.[8] Incorporation of reporter molecule-labeled nucleotides by DNA polymerases. I. Chemical synthesis of various reporter group-labeled 2′-deoxyribonucleoside-5′-triphosphates. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjCBcsYUaYjLzU_rSAIvIoUG9tRT-KQJd3IzI3THHeJap20yKmex_IbhFbn1GQYCiryZ-MJNfEZ-A96FunfEhM9sEXfyaG02_0N-98NjEcL5A771ceE-3teVI1sEqlkfb_JNojrwFAobjN] 2.[5] Effects of Twelve Germline Missense Variations on DNA Lesion and G-Quadruplex Bypass Activities of Human DNA Polymerase REV1. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEN09oT4fLl55WXMJA6hfcNY98r3xiLgg_bbL9gvxHeMg7P6qNfHuWNFbPfsw47vPjSJ4Z_R3T5d9s8FMnPSlItp6zDKhC3yL1wKmtE-0-CSlDYznVGKfFHlllmb8aZoOwF-Nbjl9-Gx0iVOac=] 3.[6] Kinetic Analysis of the Bypass of a Bulky DNA Lesion Catalyzed by Human Y-family DNA Polymerases. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKYVmiliLnGbyCKAfsqL0CGGqN1fSkMxUYeBr7UHS90vihxoTYTQDbMFKPrJrBSdxiU7nDjH92J_BMaMP8vxW4gz9q-YoUe3pF5Ta2jPuM2QMCvX3vvHJqp-qpqzLXPwCEEGOtd-cbw_WlTQE=] 4.[3] Complex Formation of Yeast Rev1 with DNA Polymerase η. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGscewhAcq_OVzvdlpSy8us9nwmPNDPCkPL58gW6-30BJQH_m98pQtTF45ASj_MPRRtQgMIfyrRaa0eKWvlmJuYrQkypVuOYtDWvrwY18IOClukZ3S_qm5bAhuk4F_dtfGnJ-8C8KhLHQJ2JAQ=] 5.[2] Response of human REV1 to different DNA damage: preferential dCMP insertion opposite the lesion. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOMuQeSERoYfztyzg2iVeetZ23Itt82NeSVrHJDXfJ7RHcoBSrlDWxKRaEuP6hk7f24qvX8T5uF-3HubFcjnpFK9yAMtILo19OfQcvsoen9XZus0R4JNYkk_kx_LUDp1866Zq9dDGgV7PRcg==] 6.[7] Supplementary Kinetic Data for REV1 (341-829). niph.go.jp.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEE0YQrsG3n8mxikjI9n4j3FxBalfExLBYriV38wvw0WGp2jjR6YfDABHTPqP0qQQkfE0tjaHiPDy8BHq3Kh9edIL1cLzEtmWqbKWx2GTnG2uSC2WynZyxu23s4yfRRLnZEU636X69didkALl2uE7qyohmD3nYoMYUrd-1TRBkjPB1Twb3gGbtoGp2cXprEA9U=] 7.[4] Translesion and Repair DNA Polymerases: Diverse Mechanisms. scispace.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyt_UKF4ELs-yxFVL5qW9O9Ov29D7Uvs_za6ijc7cwA_7_zU3y4a5cmgLBXM2bSPDmw17om_IPSG9fkH82h_lmc46ZhXmbGMYjh7jRahG_Fz7-uKLmB4Tco24twx90UeaoKFqbj2z5HfqN7J8tqqHgFB3x6ND1qU80ATgg2RlUAYUWtz54eTE6AhlortzT0cb3yn0SIY3AA5V2uTGDNIE=] 8.[1] Translesion synthesis protein REV1 - Homo sapiens (Human) | UniProtKB. uniprot.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHz_lzAS8VZwcbohaBaIJtH6U2b0L4wPVnyxVUOQfJ0o9wLgatHkL6QAHSOskj-5kERuqcsFsKJD81jli5Tedu5aBWUzfpw8XSJl4eWgUjwnbtWazo7IN32l3WScDdvyd0ztDKVsn62QXc=]

Sources

- 1. uniprot.org [uniprot.org]

- 2. Response of human REV1 to different DNA damage: preferential dCMP insertion opposite the lesion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Complex Formation of Yeast Rev1 with DNA Polymerase η - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Effects of Twelve Germline Missense Variations on DNA Lesion and G-Quadruplex Bypass Activities of Human DNA Polymerase REV1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic Analysis of the Bypass of a Bulky DNA Lesion Catalyzed by Human Y-family DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 8. Incorporation of reporter molecule-labeled nucleotides by DNA polymerases. I. Chemical synthesis of various reporter group-labeled 2′-deoxyribonucleoside-5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Impact of C5-Position Modification on the DNA Helix: Thermodynamic Stability, Major Groove Dynamics, and Biotechnological Applications

Executive Summary

As oligonucleotide therapeutics, aptamer technologies, and epigenetic profiling advance, the rational design of modified nucleic acids has become a cornerstone of molecular biology. Among the various sites available for functionalization, the C5-position of pyrimidines (cytosine, thymine, and uracil) represents a unique "sweet spot" for structural modification.

Because the C5 vector projects directly into the major groove of the B-form DNA double helix, modifications at this site generally do not perturb Watson-Crick hydrogen bonding faces[1]. From natural epigenetic marks like 5-methylcytosine (5mC) to synthetic C5-propynyl or bulky amino-alkyl substitutions, these modifications profoundly alter local thermodynamics, hydration networks, and protein-DNA interactions without destroying the foundational helical architecture. This whitepaper provides an in-depth mechanistic analysis of C5-modifications, supported by self-validating experimental protocols for thermodynamic and enzymatic profiling.

Core Mechanistic Principles: The "Why" Behind C5-Modifications

Steric Accommodation and the Major Groove

In B-DNA, the minor groove is heavily monitored by polymerases for structural integrity, whereas the major groove is highly solvent-exposed and spacious. When a bulky group is attached to the C5 position, it extends into this major groove[1]. High-resolution X-ray diffraction studies (resolutions between 1.42 and 1.99 Å) of dodecamers containing 5mC or 5-hydroxymethylcytosine (5hmC) confirm that these modifications do not distort the global B-DNA double helix structure or the local base-pair geometry[2]. This steric freedom is the primary reason C5-modified deoxynucleoside triphosphates (dNTPs) are readily accepted by DNA polymerases like KlenTaq[1][3].

Thermodynamic Stabilization via Base Stacking and Desolvation

The addition of hydrophobic groups at the C5 position (e.g., methyl, propynyl, or aromatic rings) drives thermodynamic stabilization through two primary mechanisms:

-

Enhanced

Stacking: Extended conjugated systems (like C5-propynyl) increase the polarizability of the pyrimidine ring, strengthening base-stacking interactions with adjacent nucleobases[4]. -

Hydrophobic Desolvation: Hydrophobic modifications displace ordered water molecules from the major groove. The entropic gain from releasing these water molecules into the bulk solvent significantly increases the melting temperature (

) of the duplex[5].

Conversely, polar modifications like 5hmC introduce rotational freedom along the C5-C5A bond. The additional hydroxyl group preferentially orients in the 3' direction, which can lead to a slight, sequence-dependent destabilizing effect due to altered hydration spine dynamics[2].

Logical flow of thermodynamic stabilization induced by C5-pyrimidine modifications.

Quantitative Data: Thermodynamic & Structural Profiling

To guide the design of Antisense Oligonucleotides (ASOs) and aptamers, it is critical to quantify how specific C5-modifications impact duplex stability and enzymatic compatibility.

| Modification Type | Structural Impact on B-DNA | Average | Polymerase Acceptance (e.g., KlenTaq) | Primary Application |

| Unmodified Cytosine (dC) | Baseline standard | 0.0 | Excellent | Native DNA synthesis |

| 5-Methylcytosine (5mC) | Maintains B-form; enhances stacking[2] | +0.5 to +1.0 | Excellent | Epigenetic studies[6] |

| 5-Hydroxymethylcytosine (5hmC) | Maintains B-form; alters local hydration[2] | -0.2 to -0.5 | Excellent | Demethylation intermediates[2] |

| C5-Propynyl-dC / dU | Protrudes deep into major groove; high | +1.5 to +2.0 | Good to Excellent | ASOs, Triplex formation[4] |

| C5-Amino-alkyl-dU | Introduces cationic charge; electrostatic backbone interaction | +1.0 to +1.5 | Moderate (Linker dependent) | SELEX (SOMAmers)[3][4] |

Self-Validating Experimental Protocols

As a Senior Application Scientist, ensuring that experimental workflows are self-validating is paramount. The following protocols are designed to isolate the variables associated with C5-modifications, ensuring that observed effects are strictly due to the modification itself.

Protocol 1: Thermodynamic Profiling via UV-Melting and DSC

Objective: Quantify the thermodynamic impact (

Causality & Rationale: We utilize a high-salt buffer (150 mM NaCl) to mask non-specific electrostatic repulsions between the phosphate backbones. This isolates the thermodynamic contribution of the C5-modification (e.g., base stacking and hydrophobic effects). We employ a heating/cooling cycle to check for hysteresis; a lack of hysteresis validates that the melting process is at thermodynamic equilibrium.

Step-by-Step Methodology:

-

Sample Preparation: Synthesize and purify the C5-modified oligonucleotide and its unmodified complement via HPLC. Dilute to a final duplex concentration of 2.0 µM in a buffer containing 10 mM Sodium Phosphate (pH 7.0), 150 mM NaCl, and 0.1 mM EDTA.

-

Annealing (Self-Validation Step): Heat the sample to 95°C for 5 minutes, then cool slowly (0.5°C/min) to 15°C. This slow cooling prevents kinetic trapping of misfolded secondary structures.

-

UV-Melting Acquisition: Monitor absorbance at 260 nm using a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

-

Thermal Cycling: Ramp temperature from 15°C to 90°C at a rate of 0.5°C/min, then reverse the ramp from 90°C to 15°C.

-

Data Analysis: Superimpose the heating and cooling curves. If they perfectly overlap (no hysteresis), calculate the

from the first derivative maximum (

Protocol 2: Enzymatic Incorporation Assay (Primer Extension)

Objective: Validate that a bulky C5-modified dNTP is a viable substrate for DNA polymerases.

Causality & Rationale: Polymerases rely heavily on minor groove interactions to verify Watson-Crick base pairing geometries. Because C5 modifications project into the major groove, they often bypass this enzymatic checkpoint[1][3]. However, overly bulky or rigid linkers can cause steric clashes with the polymerase thumb domain. This protocol uses a competitive primer extension assay with strict positive and negative controls to validate incorporation efficiency and fidelity.

Step-by-Step Methodology:

-

Reaction Assembly: In a 20 µL reaction volume, combine 100 nM of a 5'-FAM labeled primer, 150 nM of a template strand, and 1X Thermopol Buffer.

-

Nucleotide Spiking:

-

Positive Control: Add 200 µM of natural dNTPs.

-

Test Reaction: Add 200 µM of dATP, dGTP, dCTP, and the C5-modified dUTP .

-

Negative Control (Self-Validation): Add 200 µM of dATP, dGTP, and dCTP, but omit dTTP/dUTP entirely (tests for polymerase misincorporation or readthrough).

-

-

Enzymatic Extension: Add 1 Unit of KlenTaq DNA polymerase[1]. Incubate at 68°C for 10 minutes.

-

Quenching: Stop the reaction by adding 20 µL of 95% formamide, 20 mM EDTA, and heating to 95°C for 5 minutes.

-

Resolution: Resolve the products on a 15% denaturing polyacrylamide gel (PAGE) containing 7M urea.

-

Analysis: Visualize the FAM-labeled products. A successful C5-modified incorporation will show a full-length product band migrating slightly slower than the unmodified positive control (due to the increased mass/hydrophobicity of the C5-modification).

Experimental pipeline for validating and deploying C5-modified nucleotides.

Conclusion

The modification of the C5-position on pyrimidines represents a masterclass in structural biochemistry. By exploiting the spatial freedom of the B-DNA major groove, researchers can introduce profound thermodynamic stability, novel electrostatic interactions, and target-specific binding affinities without disrupting the core Watson-Crick base pairing logic[1][4]. Whether mapping the epigenetic landscape of 5mC[2][6] or engineering the next generation of polyanionic or hydrophobic aptamers[3], mastering the structural impact of C5-modifications is essential for modern drug development and molecular engineering.

References

-

Wikipedia Contributors. "5-Methylcytosine." Wikipedia, The Free Encyclopedia.

-

Oup.com. "Amino-functionalized DNA: the properties of C5-amino-alkyl substituted 2′-deoxyuridines and their application in DNA triplex formation." Nucleic Acids Research.

-

Tandfonline.com. "Effect of 5-Methylcytosine on the Structure and Stability of DNA. Formation of Triple-Stranded Concatenamers by Overlapping Oligonucleotides." Journal of Biomolecular Structure and Dynamics.

-

Pnas.org. "Structural basis for the synthesis of nucleobase modified DNA by Thermus aquaticus DNA polymerase." Proceedings of the National Academy of Sciences.

-

Rcsb.org. "4GJU: Crystal structures of B-DNA dodecamer containing the epigenetic modifications 5-hydroxymethylcytosine or 5-methylcytosine." RCSB Protein Data Bank.

-

Medchemexpress.com. "5-Methylcytosine | DNA Modification." MedChemExpress.

-

Nih.gov. "Synthesis of Polyanionic C5-Modified 2′-Deoxyuridine and 2′-Deoxycytidine-5′-Triphosphates and Their Properties as Substrates for DNA Polymerases." PubMed Central (PMC).

Sources

- 1. pnas.org [pnas.org]

- 2. rcsb.org [rcsb.org]

- 3. Synthesis of Polyanionic C5-Modified 2′-Deoxyuridine and 2′-Deoxycytidine-5′-Triphosphates and Their Properties as Substrates for DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. tandfonline.com [tandfonline.com]

- 6. medchemexpress.com [medchemexpress.com]

Technical Guide: Solubility, Storage, and Handling of ap-dCTP (5-Propargylamino-dCTP)

Executive Summary & Molecule Profile[1]

ap-dCTP (5-Propargylamino-2'-deoxycytidine-5'-triphosphate), often abbreviated as 5-AP-dCTP , is a specialized modified nucleotide. Unlike standard dNTPs, it carries a primary amine group linked to the C-5 position of cytosine via a propargyl linker. This modification allows for the post-enzymatic labeling of DNA with amine-reactive dyes (e.g., NHS-esters of Cy3/Cy5, Biotin), a technique critical for microarrays, FISH, and Next-Generation Sequencing (NGS) library prep.

Crucial Disambiguation: In older radiochemistry literature, "aP-dCTP" may refer to [

Chemical Profile

| Property | Specification |

| Systematic Name | 5-Propargylamino-2'-deoxycytidine-5'-triphosphate |

| Molecular Weight | ~520.22 g/mol (Free Acid) |

| Reactive Moiety | Primary Amine (Aliphatic) |

| Linker Type | Propargyl (Rigid, reduces steric hindrance during incorporation) |

| pKa (Amine) | ~8.5 – 9.5 (Typical for primary alkyl amines) |

| Absorbance Max |

Solubility & Reconstitution Guidelines

The solubility of ap-dCTP is dictated by the triphosphate tail (highly polar) and the protonation state of the amino group.

Solvent Recommendations

-

PCR-Grade Water (pH 7.0):

-

Suitability: High.

-

Condition: ap-dCTP is highly soluble in water (>100 mM).

-

Risk: Water lacks buffering capacity. Absorption of atmospheric CO

can lower pH to <5.0, accelerating acid-catalyzed hydrolysis of the triphosphate bond.

-

-

TE Buffer (Modified):

-

Suitability: Optimal.

-

Composition: 10 mM Tris-HCl, 0.1 mM EDTA, pH 7.5 – 8.0.

-

Rationale: Tris maintains the pH in the stable range. Trace EDTA chelates divalent cations (Mg

, Mn

-

Reconstitution Protocol (For Lyophilized Powder)

-

Equilibrate: Allow the vial to warm to room temperature (20-25°C) before opening to prevent condensation, which degrades the hygroscopic solid.

-

Calculate: Determine the volume required for a 10 mM or 100 mM stock.

-

Note: 100 mM is preferred for long-term storage; 10 mM is preferred for working aliquots.

-

-

Dissolve: Add PCR-grade water or Buffer. Do not vortex vigorously. Use gentle inversion or pipetting.

-

Verify: Measure concentration using UV-Vis spectrophotometry.

-

Use

(pH 7.5).[1] Note: Do not use the extinction coefficient of unmodified dCTP.

-

Storage Buffer Recommendations

The stability of ap-dCTP relies on preventing two degradation pathways: Hydrolysis of the triphosphate (loss of function) and Oxidation of the amine (loss of reactivity).

The "Gold Standard" Storage Buffer

| Component | Concentration | Function |

| Tris-HCl | 10 mM | pH Control: Maintains pH 7.5–8.0. Prevents acid hydrolysis. |

| EDTA | 0.1 mM | Chelation: Sequesters catalytic metal ions. Keep low to avoid inhibiting downstream polymerases. |

| pH | 7.5 ± 0.2 | Stability Window: Balances amine stability (favors basic) and triphosphate stability (favors neutral). |

Why pH 7.5?

-

pH < 6.0: Rapid hydrolysis of the

- -

pH > 9.0: Increases the rate of deamination of the cytosine base and promotes base-catalyzed hydrolysis.

Contraindicated Buffers

-

Phosphate Buffers (PBS): AVOID. Phosphate ions can co-precipitate with Mg

in downstream PCR reactions and interfere with kinase activity. -

Unbuffered Water: AVOID for long-term storage (>1 month) due to pH drift.

Storage Protocols & Shelf Life

Temperature Hierarchy

-

-80°C (Ultralow): Recommended for Master Stocks.

-

-20°C (Standard Freezer): Recommended for Working Stocks.

-

4°C (Refrigerator): Short-term only.

The "Aliquoting Rule"

Repeated freeze-thaw cycles cause ice crystal formation that can shear the molecule and alter local pH concentrations (eutectic effects).

-

Protocol: Upon initial thawing, immediately divide the 100 mM stock into single-use aliquots (e.g., 5–10 µL).

-

Usage: Thaw an aliquot once, keep on ice, and discard the remainder or store at 4°C for no more than 1 week.

Quality Control & Troubleshooting

Before committing expensive samples (e.g., rare cDNA) to a labeling reaction, validate the ap-dCTP integrity.

QC Assay: The UV Ratio Test

Measure absorbance at 250 nm, 260 nm, and 294 nm.

-

Ratio A294/A260: Should be approximately 2.0 – 2.2 .

-

If significantly lower: Indicates loss of the propargylamino arm or contamination with unmodified dCTP.

-

-

HPLC Analysis: A single peak at >95% purity on an anion-exchange column (SAX) confirms triphosphate integrity. Appearance of earlier peaks (dCDP, dCMP) indicates hydrolysis.

Troubleshooting Table

| Symptom | Probable Cause | Corrective Action |

| Low Labeling Efficiency | Amine oxidation or hydrolysis | Check pH of storage buffer. Ensure pH < 8.5. Use fresh aliquot. |

| No PCR Product | High EDTA or degraded dNTP | Dilute ap-dCTP to lower EDTA conc. (<0.1 mM final).[2][3] Check Mg |

| Precipitate in Vial | "Salting out" or freezing artifact | Warm to 37°C for 5 min, vortex gently. If persistent, discard. |

Visualization: The ap-dCTP Workflow & Stability Logic

The following diagram illustrates the critical decision points in the storage and usage lifecycle of ap-dCTP to ensure maximum experimental success.

Figure 1: Lifecycle of ap-dCTP showing critical storage checkpoints (Green) and degradation pathways (Red) that compromise downstream labeling.

References

-

Jena Bioscience. "5-Propargylamino-dCTP Product Datasheet." Jena Bioscience GmbH.[1][4] Accessed March 1, 2026. [Link][6]

Sources

- 1. 5-Propargylamino-dCTP - Solid, Modified dCTPs - Jena Bioscience [jenabioscience.com]

- 2. 5-Propargylamino-dCTP-Cy3, 5-Propargylamino-dCTP - Jena Bioscience [jenabioscience.com]

- 3. 5-Propargylamino-dCTP-ATTO-550, 5-Propargylamino-dCTP - Jena Bioscience [jenabioscience.com]

- 4. cellco.com.br [cellco.com.br]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. 5-Propargylamino-dCTP-6-FAM, 5-Propargylamino-dCTP - Jena Bioscience [jenabioscience.com]

Comparative Technical Guide: ap-dCTP vs. 5-aminoallyl-dCTP for Enzymatic DNA Labeling

Executive Summary

5-aminoallyl-dCTP (aa-dCTP) and 5-propargylamino-dCTP (ap-dCTP) are modified nucleotides used primarily for the indirect (two-step) labeling of DNA. While both share the same fundamental mechanism—introducing a primary amine group into DNA for subsequent conjugation with NHS-ester dyes—they differ critically in the chemistry of their linker arms.

-

aa-dCTP utilizes a flexible alkene (allyl) linker. It is the legacy standard for cDNA synthesis but can suffer from steric hindrance and lower incorporation efficiency with certain high-fidelity polymerases.

-

ap-dCTP utilizes a rigid alkyne (propargyl) linker. This rigidity reduces steric clash within the polymerase active site, generally resulting in higher incorporation rates and improved fluorescence quantum yield by preventing dye-quenching interactions with the DNA helix.

This guide details the physicochemical differences, enzymatic kinetics, and optimized protocols for deploying these reagents in microarray, FISH, and Next-Generation Sequencing (NGS) workflows.

Part 1: Structural & Chemical Fundamentals

The core difference between these two nucleotides lies at the C5 position of the cytosine base.[1] This position is chosen because it protrudes into the major groove of the DNA double helix, minimizing interference with Watson-Crick base pairing.

Chemical Structures[1][2][3]

| Feature | 5-aminoallyl-dCTP (aa-dCTP) | 5-propargylamino-dCTP (ap-dCTP) |

| Linker Chemistry | Alkene ( | Alkyne ( |

| Geometry | Planar, Flexible | Linear, Rigid |

| Linker Length | ~3 Atoms (shorter effective reach) | ~3 Atoms (extended linear reach) |

| Electron Density | Pi-orbitals (double bond) | Pi-orbitals (triple bond) |

| Stereochemistry | Trans configuration usually preferred | Linear (no cis/trans isomerism) |

The "Rigid Arm" Hypothesis

The propargyl (ap) linker is chemically linear due to the triple bond. This linearity projects the primary amine group directly away from the DNA backbone.

-

Benefit: This reduces "floppiness." In aa-dCTP, the flexible allyl arm can fold back, potentially allowing the charged amine to interact with the phosphate backbone or the polymerase surface, causing drag or termination.

-

Fluorescence: When a dye is attached, the rigid propargyl arm acts as a spacer, keeping the fluorophore away from the guanosine bases (which are known electron donors and fluorescence quenchers).

Part 2: Enzymatic Incorporation Kinetics

The choice between aa-dCTP and ap-dCTP is often dictated by the enzyme being used.

Polymerase Tolerance[4]

-

Taq & Family A Polymerases: Generally show a preference for ap-dCTP . The rigid alkyne linker fits better into the tight steric channel of the nucleotide binding pocket. Studies suggest that ap-dCTP behaves more like native dCTP in terms of

(binding affinity) and -

Reverse Transcriptases (M-MLV, SuperScript): Historically optimized for aa-dCTP . However, modern engineered RT variants increasingly tolerate ap-dCTP, often yielding longer cDNA fragments due to fewer termination events caused by linker steric clashes.

Incorporation Efficiency

High-density labeling (e.g., for array CGH) requires a high substitution ratio.

-

aa-dCTP: Typically achieves 1 modification every 20–30 bases.

-

ap-dCTP: Can often achieve 1 modification every 10–15 bases without stalling the polymerase, allowing for ultra-high-density labeling.

Part 3: Experimental Workflow (Two-Step Labeling)

The following diagram illustrates the standard "Amino-Allyl/Propargyl" workflow. This indirect method is superior to direct labeling (using dye-dCTP) because it avoids the massive steric bulk of the dye during the enzymatic step.

Workflow Visualization

Figure 1: The Indirect Labeling Workflow. Step 1 incorporates the modified nucleotide.[2] Step 2 chemically attaches the fluorophore.

Critical Protocol: Post-Synthesis Coupling

Note: This protocol applies to both ap-dCTP and aa-dCTP.

-

Purification (CRITICAL):

-

The enzymatic reaction buffer often contains Tris (tris(hydroxymethyl)aminomethane). Tris contains a primary amine that will competitively react with your NHS-ester dye, killing the labeling efficiency.

-

Action: You must purify the amine-modified DNA using a column (e.g., silica spin column) or ethanol precipitation. Elute in water or sodium bicarbonate , NOT TE buffer or Tris.

-

-

Coupling Reaction:

-

Buffer: 0.1 M Sodium Bicarbonate (pH 8.5–9.0). The amine group on the DNA must be deprotonated (neutral) to attack the NHS ester.

-

Reagent: Add 5–10x molar excess of NHS-ester dye (dissolved in anhydrous DMSO).

-

Incubation: 1 hour at Room Temperature in the dark.

-

-

Quenching:

-

Add 1 M Tris-HCl (pH 8.0) to quench unreacted NHS esters before final purification.

-

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Labeling Efficiency | Tris contamination in Step 2. | Ensure wash buffers in Purification 1 are completely removed. Elute in |

| Polymerase Stalling | Steric hindrance (common with aa-dCTP). | Switch to ap-dCTP or lower the ratio of modified:natural dCTP (e.g., from 1:1 to 1:3). |

| Precipitate in Coupling | DMSO/Water incompatibility or high salt. | Ensure NHS-dye is dissolved in high-quality anhydrous DMSO immediately before use. |

| High Background (Microarray) | Unreacted dye remaining. | Perform a second purification step or use a dye-removal column. |

References

-

Jena Bioscience. 5-Propargylamino-dCTP - Solution.[3][4] Retrieved from [Link]

-

Matyašovský, J., Pohl, R., & Hocek, M. (2018).[5] 2-Allyl- and Propargylamino-dATPs for Site-Specific Enzymatic Introduction of a Single Modification in the Minor Groove of DNA.[5] Chemistry – A European Journal. Retrieved from [Link]

Sources

- 1. What Is dCTP? Definition & Use Cases [excedr.com]

- 2. 2‐Allyl‐ and Propargylamino‐dATPs for Site‐Specific Enzymatic Introduction of a Single Modification in the Minor Groove of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cellco.com.br [cellco.com.br]

- 4. 5-Propargylamino-dCTP - Solution, Modified dCTPs - Jena Bioscience [jenabioscience.com]

- 5. 2-Allyl- and Propargylamino-dATPs for Site-Specific Enzymatic Introduction of a Single Modification in the Minor Groove of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

thermal stability of DNA containing ap-dCTP residues

Thermal Stability of DNA Containing AP-dCTP Residues: A Mechanistic and Experimental Guide

In the realm of synthetic genetics, structural biology, and oligonucleotide therapeutics, the thermal stability of the DNA double helix is a critical parameter. It dictates the efficacy, target affinity, and mismatch discrimination of diagnostic probes and antisense oligonucleotides (ASOs). While native DNA relies on a delicate thermodynamic balance of Watson-Crick hydrogen bonding, base-stacking, and hydrophobic desolvation[1], researchers frequently utilize modified cytidine triphosphates—broadly referred to in the literature as AP-dCTP —to artificially enhance duplex stability.

This nomenclature generally encompasses two distinct, highly stabilizing structural analogues:

-

5-(3-Amino-1-propynyl)-2'-deoxycytidine-5'-triphosphate : A pyrimidine modified at the C5 position with a rigid alkyne linker[2].

-

Aminoethyl-phenoxazine-deoxycytidine-5'-triphosphate (G-Clamp) : A tricyclic cytosine analogue engineered for hyper-affinity base pairing[3].

Mechanistic Basis of Thermal Stability

The Propynyl Paradigm (5-(3-Amino-1-propynyl)-dCTP)

Native C-G base pairs rely on three hydrogen bonds. Modifying the C5 position of cytosine with a rigid, linear alkyne (propynyl group) projects the modification directly into the major groove of the B-form DNA duplex. The stabilization here is driven by two primary thermodynamic factors:

-

Enthalpic Stacking: The alkyne group extends the

-electron system of the pyrimidine, increasing its polarizability. This significantly enhances nearest-neighbor inter-base stacking interactions, which are the dominant enthalpic drivers of duplex stability[4]. -

Entropic Desolvation: The hydrophobic nature of the propynyl group displaces highly ordered water molecules from the major groove, providing a favorable entropic contribution to the free energy (

) of hybridization[5]. While a standard 5-propynyl-dC increases the melting temperature (

The G-Clamp Paradigm (Aminoethyl-phenoxazine-dCTP)

The tricyclic phenoxazine derivative represents a quantum leap in synthetic DNA stability. Unlike native cytosine, the G-clamp is structurally designed to recognize both the Watson-Crick and Hoogsteen faces of the complementary guanine[3].

-

Hyper-Hydrogen Bonding: The aminoethyl tether reaches across the pairing interface to donate a fourth hydrogen bond to the N7 position of guanine[1].

-

Massive

-Overlap: The tricyclic phenoxazine core provides an extended, planar aromatic surface area that drastically increases base-stacking overlap with adjacent nucleotides. Consequently, a single G-clamp substitution can elevate the duplex

Quantitative Impact on Thermal Stability

The following table summarizes the comparative thermal stabilization afforded by various cytosine modifications.

| Nucleotide Modification | Structural Feature | Hydrogen Bonds with dG | Average | Primary Stabilization Mechanism |

| Native dC | Standard Pyrimidine | 3 | 0.0 (Baseline) | Standard Watson-Crick pairing |

| 5-Methyl-dC | C5-Methyl group | 3 | +1.3 | Minor hydrophobic desolvation[6] |

| 5-Propynyl-dC | C5-Alkyne | 3 | +2.8 | Enhanced |

| AP-dC (Propynyl) | C5-Alkyne + Amine | 3 | +1.5 to +2.5 | Stacking + electrostatic interactions[5] |

| AP-dC (G-Clamp) | Tricyclic Phenoxazine | 4 | +7.0 to +21.0 | 4 H-bonds + massive |

Structural and Workflow Visualizations

Mechanisms of DNA duplex stabilization by AP-dCTP structural variants.

Step-by-step workflow for AP-dCTP incorporation and thermal stability analysis.

Experimental Protocols: Synthesis and Validation

To rigorously evaluate the thermal stability of DNA containing AP-dCTP residues, the experimental design must operate as a self-validating system. This involves controlled enzymatic incorporation followed by precise thermodynamic melting analysis.

Protocol 1: Enzymatic Incorporation via Primer Extension

Because bulky modifications can induce steric hindrance within the polymerase active site, translesion or specialized high-fidelity polymerases (e.g., Vent exo- or Taq) are required to prevent chain termination[8].

-

Reaction Assembly: Combine 1X Polymerase Buffer (containing 2 mM

to stabilize the dNTP-polymerase coordination complex), 200 nM template DNA, 200 nM fluorescently labeled primer, and 100 -

Thermal Cycling: Initiate denaturation at 95°C for 2 min. Drop to the primer-specific annealing temperature (e.g., 55°C) for 30 sec, followed by extension at 72°C for 5 min. Causality: The extended 5-minute extension time is mandatory to compensate for the slower incorporation kinetics of the sterically demanding modified triphosphate[2].

-

Purification: Isolate the full-length modified duplex using denaturing Polyacrylamide Gel Electrophoresis (PAGE) or HPLC. Unincorporated nucleotides or truncated primers will skew the baseline of subsequent thermodynamic readings.

Protocol 2: Thermal Denaturation ( ) Analysis

The melting temperature (

-

Sample Preparation: Dilute the purified duplex to 1-2

M in a physiological buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, pH 7.0). Causality: High salt concentrations are critical; -

UV-Vis Spectroscopy: Place the sample in a quartz cuvette within a Peltier-controlled UV-Vis spectrophotometer. Monitor hyperchromicity (increasing absorbance) at 260 nm as the duplex unwinds.

-

Controlled Melting: Heat the sample from 20°C to 90°C at a strict ramp rate of 0.5°C/min. Causality: A slow heating rate ensures the system remains in thermodynamic equilibrium. Rapid heating causes hysteresis, artificially inflating the apparent

. -

Self-Validation (Cooling Curve): Reverse the temperature ramp (90°C to 20°C). The cooling curve must perfectly overlay the heating curve. A mismatch indicates sample degradation, evaporation, or kinetic trapping, which invalidates the run.

-

Data Analysis: Plot the first derivative of the absorbance vs. temperature (

). The peak of this derivative curve represents the exact

References

- ATDBio - Nucleic Acids Book - DNA duplex stability.

- Glen Research - Glen Report 19.25 - AP-dC is compatible with PCR and is Highly Fluorescent.

- Biomers.net - Modifications Increasing Duplex Stability.

- Glen Research - Bases Affecting Duplex Stability.

- National Institutes of Health (PMC) - Incorporation of reporter molecule-labeled nucleotides by DNA polymerases. I. Chemical synthesis of various reporter group-labeled 2′-deoxyribonucleoside-5′-triphosphates.

- ResearchGate - Incorporation of reporter molecule-labeled nucleotides by DNA polymerases.

- National Institutes of Health (PMC) - Propynyl groups in duplex DNA: stability of base pairs incorporating 7-substituted 8-aza-7-deazapurines or 5-substituted pyrimidines.

- Oxford Academic (Nucleic Acids Research) - A comparative study of the thermal stability of oligodeoxyribonucleotides containing 5-substituted 2′-deoxyuridines.

Sources

- 1. atdbio.com [atdbio.com]

- 2. Incorporation of reporter molecule-labeled nucleotides by DNA polymerases. I. Chemical synthesis of various reporter group-labeled 2′-deoxyribonucleoside-5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glenresearch.com [glenresearch.com]

- 4. Propynyl groups in duplex DNA: stability of base pairs incorporating 7-substituted 8-aza-7-deazapurines or 5-substituted pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. glenresearch.com [glenresearch.com]

- 7. biomers.net | Modifications Increasing Duplex Stability - biomers.net Oligonucleotides [biomers.net]

- 8. researchgate.net [researchgate.net]

identifying ap-dCTP metabolites in cellular assays

Identifying and Quantifying AP-dCTP Metabolites in Cellular Assays: A Comprehensive Technical Guide

Introduction & Mechanistic Grounding

The development of nucleoside analogs requires rigorous intracellular pharmacokinetic profiling. When cells are exposed to 5-(3-Amino-1-propynyl)-2'-deoxycytidine (AP-dC)—a modified nucleoside frequently utilized in DNA labeling and translesion synthesis studies—the molecule is pharmacologically inactive until it undergoes a sequential, three-step phosphorylation cascade driven by host cellular kinases.

The ultimate active metabolite, AP-dCTP, competes with endogenous dCTP for incorporation into newly synthesized DNA by DNA polymerases. Accurately quantifying the intracellular pool of AP-dCTP relative to its mono- (AP-dCMP) and di-phosphate (AP-dCDP) precursors is critical for determining the analog's efficacy, cellular uptake, and potential off-target toxicity[1].

Cellular phosphorylation cascade of AP-dC to the active AP-dCTP metabolite.

Analytical Challenges in Nucleotide Quantification

Quantifying intracellular nucleoside triphosphates presents severe analytical hurdles. Triphosphates are highly polar, making them difficult to retain on standard reversed-phase liquid chromatography (LC) columns. Furthermore, they suffer from severe isobaric interference from endogenous cellular nucleotides (e.g., ATP, dGTP) and are highly susceptible to rapid enzymatic degradation by intracellular phosphatases the moment a cell is lysed[2].

To overcome these challenges, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with weak anion exchange (WAX) or solid-phase extraction (SPE) has emerged as the gold standard[1]. LC-MS/MS provides the necessary sensitivity (femtomole levels) and selectivity (via Multiple Reaction Monitoring, MRM) to differentiate AP-dCTP from endogenous dCTP pools[3].

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes built-in causality to prevent artifactual data generation.

Step 1: Cell Culture and Dosing

-

Action: Seed cells (e.g., PBMCs or cancer cell lines) at

cells/mL. Incubate with the desired concentration of AP-dC (e.g., 1–10 µM) for 24 hours. -

Causality: Cells must be dosed in the logarithmic growth phase. Confluent cells downregulate deoxycytidine kinase (dCK), artificially depressing the conversion of AP-dC to AP-dCMP, which skews the pharmacokinetic profile.

Step 2: Metabolism Quenching and Lysis

-

Action: Rapidly wash cells with ice-cold PBS. Immediately resuspend the cell pellet in 1 mL of ice-cold 70% Methanol containing a Stable Isotope-Labeled (SIL) internal standard (e.g.,

-AP-dCTP). Vortex and store at -80°C for 1 hour. -

Causality: The rapid transition to cold 70% methanol instantly denatures cellular phosphatases. If this step is delayed by even 30 seconds at room temperature, the labile

-phosphate of AP-dCTP will hydrolyze, leading to artificially inflated AP-dCDP levels. Spiking the SIL internal standard before lysis ensures that any subsequent extraction losses or matrix effects are perfectly normalized, validating the final quantification[1].

Step 3: Solid Phase Extraction (SPE)

-

Action: Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C. Load the supernatant onto a Weak Anion Exchange (WAX) SPE cartridge. Wash with 50 mM ammonium acetate (pH 6.0) to remove lipids and neutral metabolites. Elute the nucleotides with 5% ammonium hydroxide in methanol.

-

Causality: WAX specifically targets the negatively charged phosphate groups. Removing the bulk cellular matrix prevents ion suppression in the mass spectrometer, a critical requirement for achieving femtomole-level limits of quantification (LLOQ)[3].

Step 4: Ion-Pair LC-MS/MS Analysis

-

Action: Evaporate the eluate under nitrogen gas and reconstitute in mobile phase. Inject onto a C18 column using an ion-pairing reagent (e.g., 5 mM dimethylhexylamine, DMHA) in the mobile phase.

-

Causality: Because AP-dCTP is highly polar, it will elute in the void volume of a standard C18 column. The DMHA ion-pairing reagent binds to the phosphate groups, increasing the molecule's hydrophobicity and allowing for baseline chromatographic separation of the mono-, di-, and tri-phosphate species[2].

Experimental workflow for the LC-MS/MS quantification of intracellular AP-dCTP.

Quantitative Data Presentation

During MS/MS optimization, specific Multiple Reaction Monitoring (MRM) transitions must be established in negative electrospray ionization (ESI-) mode. Triphosphates typically yield intense product ions corresponding to the loss of the metaphosphate (

Table 1: Representative LC-MS/MS MRM Parameters and Extraction Efficiencies for AP-dC Metabolites

| Analyte | Precursor Ion (Q1, m/z) | Product Ion (Q3, m/z) | Collision Energy (eV) | Mean Extraction Efficiency (%) |

| AP-dC | 279.1 | 163.1 | -15 | > 92% |

| AP-dCMP | 359.1 | 79.0 | -25 | > 88% |

| AP-dCDP | 439.1 | 158.9 | -30 | > 84% |

| AP-dCTP | 519.1 | 158.9 | -35 | > 78% |

| SIL-IS (AP-dCTP) | 524.1 | 158.9 | -35 | > 78% |

Note: Extraction efficiencies decrease slightly with increasing phosphate groups due to tighter binding to cellular proteins and SPE matrices. The SIL-IS corrects for this variance.

Conclusion

The identification of AP-dCTP metabolites requires a delicate balance of rapid enzymatic quenching and highly selective analytical chemistry. By employing cold-methanol lysis, WAX-SPE purification, and ion-pair LC-MS/MS, researchers can achieve a self-validating, reproducible system capable of tracking the intracellular fate of nucleoside analogs down to the femtomole level.

References

-

Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection National Institutes of Health (PMC)[Link]

-

A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels National Institutes of Health (PMC)[Link]

Sources

- 1. Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deciphering Nucleoside and Analogs: Mechanisms, Landscape, and Their Phosphates Analysis based on LC-MS/MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

protocol for enzymatic labeling of DNA with ap-dCTP

Application Note: High-Fidelity Enzymatic Incorporation and Post-Synthetic Labeling of DNA using 5-Propargylamino-dCTP (ap-dCTP)

Part 1: Executive Summary & Principle

The "Two-Step" Labeling Advantage Direct enzymatic incorporation of bulky fluorophore-labeled nucleotides (e.g., Cy5-dCTP) often suffers from low polymerase processivity and "steric gating," resulting in short transcripts and low yields. The 5-Propargylamino-dCTP (ap-dCTP) protocol solves this by utilizing a small, sterically unobtrusive alkyne-amine linker.

-

Step 1 (Incorporation): DNA Polymerase incorporates the ap-dCTP (which carries a primary amine on a C5-propargyl linker) into the DNA backbone with high efficiency, indistinguishable from natural dCTP.

-

Step 2 (Functionalization): The resulting amine-modified DNA is reacted with NHS-Ester derivatives (fluorophores, biotin, or haptens).

Key Application: This protocol is optimized for generating high-density labeled probes for FISH (Fluorescence In Situ Hybridization), Microarray analysis, and Next-Generation Sequencing (NGS) library preparation where steric hindrance of direct labeling causes bias.

Part 2: Mechanism & Workflow

The Structural Logic: The modification is located at the C5 position of the cytosine. Unlike N4-modifications, the C5-propargyl linker projects into the major groove of the DNA helix. This placement is critical because:

-

Base Pairing: It does not interfere with Watson-Crick hydrogen bonding (N3-H, O2, N4-H).

-

Enzyme Tolerance: Taq polymerase and Reverse Transcriptases accept C5-modifications readily, whereas bulky fluorophores at this position often induce polymerase stalling.

Experimental Workflow

Caption: Figure 1. The Two-Step Labeling Workflow. Note the critical intermediate purification step to remove amine-containing buffers (Tris) which inhibit the NHS-ester reaction.

Part 3: Detailed Protocols

Phase 1: Enzymatic Incorporation (PCR)

Reagent Selection:

-

Polymerase: Standard Taq Polymerase is recommended. High-fidelity "proofreading" enzymes (e.g., Pfu, Phusion) possess 3'→5' exonuclease activity which may degrade the modified primer-end or stall at the linker. If high fidelity is required, use "exo-" variants or optimized blends (e.g., KOD Hot Start).

-

Nucleotide Mix: You must balance yield vs. labeling density. A 1:1 to 3:1 ratio (ap-dCTP : dCTP) is optimal. 100% substitution is possible but may reduce amplicon yield.

Protocol:

-

Prepare 10x dNTP Mix (Labeling Mix):

-

dATP (100 mM): 2 µL

-

dGTP (100 mM): 2 µL

-

dTTP (100 mM): 2 µL

-

dCTP (100 mM): 1 µL (Final 0.5 mM in 10x mix)

-

ap-dCTP (100 mM): 1 µL (Final 0.5 mM in 10x mix)

-

Water: 92 µL

-

Result: This mix contains 2 mM A/G/T and 1 mM Total C (0.5 mM natural + 0.5 mM modified).

-

-

PCR Setup (50 µL Reaction):

| Component | Volume | Final Conc. |

| 10x Taq Buffer (Mg2+ free) | 5 µL | 1x |

| MgCl2 (25 mM) | 3-4 µL | 1.5 - 2.0 mM |

| Labeling dNTP Mix (from step 1) | 5 µL | 0.2 mM each (A/G/T), 0.1 mM ap-dCTP |

| Forward Primer (10 µM) | 1 µL | 0.2 µM |

| Reverse Primer (10 µM) | 1 µL | 0.2 µM |

| Template DNA | Variable | 1 pg - 10 ng |

| Taq Polymerase (5 U/µL) | 0.5 µL | 2.5 Units |

| Nuclease-Free Water | to 50 µL | N/A |

-

Cycling: Standard cycling conditions. Increase Extension time by 10-20% to account for slight kinetic drag of the modified nucleotide.

Phase 2: Purification (The "No-Amine" Checkpoint)

CRITICAL WARNING: Standard PCR purification kits often use Tris-based elution buffers or wash buffers containing amines. Tris contains a primary amine that will irreversibly react with your NHS-ester dye in Phase 3, quenching the reaction.

Protocol:

-

Use a standard Silica Spin Column (e.g., Qiagen QIAquick or similar).

-

Bind DNA to column using the provided binding buffer (PB/ERC).

-

Wash with PE buffer (ensure ethanol is added).

-

Expert Tip: If you suspect your wash buffer contains Tris, perform a final wash with 80% Ethanol / Water to strip any residual amines.

-

-

Elute in 30-50 µL of Nuclease-Free Water or 10 mM Phosphate Buffer (pH 8.0) .

-

DO NOT ELUTE IN TE BUFFER (Tris-EDTA).

-

Phase 3: Chemical Labeling (NHS-Ester Coupling)

Chemistry: The primary amine on the propargyl linker attacks the carbonyl of the NHS-ester, releasing N-hydroxysuccinimide and forming a stable amide bond. This reaction is pH-dependent.[1][2]

Reagents:

-

Labeling Buffer: 0.1 M Sodium Bicarbonate (NaHCO3), pH 8.3 – 9.0. (Prepare fresh or store frozen; pH drifts over time).

-

NHS-Fluorophore: Dissolve 1 mg NHS-ester dye in anhydrous DMSO. Store desiccated at -20°C.